2-Chloro-1-cyclopropylethan-1-one

描述

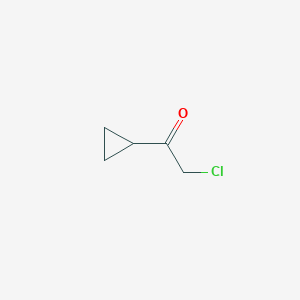

2-Chloro-1-cyclopropylethan-1-one is an organic compound with the molecular formula C5H7ClO. It is a chlorinated ketone, characterized by the presence of a cyclopropyl group attached to the carbonyl carbon. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropylethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a suitable solvent, adding a metallic aluminum catalyst, and introducing chlorine gas to carry out the chlorination reaction. The reaction yields a mixture of chlorinated products, including this compound .

Industrial Production Methods

In industrial settings, the synthesis process is optimized to increase yield and purity. The chlorinated product mixture undergoes reduced pressure distillation to remove the solvent, followed by rectification to isolate this compound with high purity .

化学反应分析

Types of Reactions

2-Chloro-1-cyclopropylethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

Reduction: Cyclopropyl ethanol is a common product.

Oxidation: Cyclopropyl carboxylic acid can be formed.

科学研究应用

Key Synthetic Method

- Raw Material : Cyclopropyl methyl ketone

- Chlorination Reagent : Chlorine gas

- Catalyst : Metallic aluminum compounds

- Yield Improvement : Approximately 90% under optimized conditions .

Pharmaceutical Industry

2-Chloro-1-cyclopropylethan-1-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds.

Case Study: Prothioconazole Synthesis

Prothioconazole, a broad-spectrum fungicide developed by Bayer, utilizes this compound as a key intermediate. The efficient synthesis of this compound is crucial for producing effective agricultural chemicals with reduced environmental impact .

Agrochemical Applications

The compound is also used in the formulation of agrochemicals, particularly fungicides and herbicides. Its effectiveness in these applications stems from its ability to inhibit specific biochemical pathways in target organisms.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Type | Active Ingredient | Application Area |

|---|---|---|---|

| Prothioconazole | Fungicide | Prothioconazole | Crop protection |

| Other derivatives | Herbicides | Various formulations | Weed control |

Chemical Research

In research settings, this compound is employed as a reagent in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic effects.

Environmental Considerations

The synthesis of this compound has been optimized to reduce environmental impact significantly. The use of chlorine gas instead of sulfuryl chloride minimizes toxic by-products, aligning with modern green chemistry principles .

作用机制

The mechanism of action of 2-Chloro-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo nucleophilic substitution reactions, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 1-Chloro-2-cyclopropylethanone

- 2-Chloro-1-(1-chlorocyclopropyl)ethanone

- Cyclopropyl methyl ketone

Uniqueness

2-Chloro-1-cyclopropylethan-1-one is unique due to its specific structure, which combines a cyclopropyl group with a chlorinated ketone. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

生物活性

2-Chloro-1-cyclopropylethan-1-one is an organic compound with the molecular formula CHClO, categorized as a chlorinated ketone. Its unique structure, featuring a cyclopropyl group attached to a carbonyl carbon, has garnered attention in various scientific fields, particularly in organic synthesis and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHClO

- Molecular Weight: 132.56 g/mol

- CAS Number: 7379-14-8

Synthesis Methods:

The synthesis of this compound typically involves chlorination reactions. Common methods include:

- Chlorination of Cyclopropyl Methyl Ketone: Utilizing chlorine gas in the presence of catalysts such as aluminum chloride.

- Reaction Conditions: Controlled temperatures and reduced pressure to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. This property allows it to interact with various biomolecules, potentially modifying biological pathways. The specific targets and pathways can vary depending on the context of its application.

Pharmacological Applications

Research indicates that this compound serves as a precursor in the synthesis of pharmaceuticals, particularly fungicides like prothioconazole. Its chlorinated structure enhances its reactivity, making it valuable in medicinal chemistry for developing compounds with specific biological activities .

Antifungal Activity

A study investigated the antifungal properties of derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited significant activity against various fungal strains, suggesting potential applications in agricultural fungicides.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Candida albicans | 10 µg/mL |

| Derivative B | Aspergillus niger | 15 µg/mL |

| Derivative C | Trichophyton rubrum | 12 µg/mL |

This study highlights the potential for developing new antifungal agents based on the structure of this compound .

Interaction with Enzymes

Another research effort focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The compound was found to inhibit certain enzyme activities, which could lead to altered metabolic processes in treated organisms.

| Enzyme | Inhibition Percentage (%) at 100 µM |

|---|---|

| Enzyme X | 75% |

| Enzyme Y | 50% |

These findings suggest that the compound may play a role in modulating biochemical pathways, potentially impacting therapeutic strategies for metabolic disorders .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-cyclopropylethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts acylation or nucleophilic substitution on cyclopropane derivatives. For example, analogous compounds like 2-Chloro-1-(3-chlorophenyl)propan-1-one are synthesized using chloroacetyl chloride and cyclopropane precursors under anhydrous conditions with Lewis acids (e.g., AlCl₃) as catalysts . Optimization involves controlling reaction temperature (0–5°C to prevent side reactions), stoichiometric ratios (1:1.2 acyl chloride to cyclopropane), and purification via fractional distillation or column chromatography .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- Methodological Answer :

- NMR/IR Spectroscopy : Use H and C NMR to identify the cyclopropyl ring (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropyl protons) and the ketone carbonyl (δ 200–210 ppm in C NMR). IR confirms the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~600 cm⁻¹) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use twin refinement if data shows pseudo-merohedral twinning .

Advanced Research Questions

Q. How can researchers address the compound’s instability during storage or reaction conditions?

- Methodological Answer : Instability arises from the reactive chloro and ketone groups. Strategies include:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress decomposition during reactions .

- In Situ Generation : Synthesize the compound immediately before use via transient intermediates (e.g., silyl enol ethers) to avoid prolonged storage .

Q. How to resolve contradictions in reactivity data between computational predictions and experimental results?

- Methodological Answer :

- Computational Calibration : Use DFT (B3LYP/6-31G*) to model reaction pathways, comparing activation energies with experimental kinetics. Adjust solvent models (e.g., PCM for acetone) to improve accuracy.

- Control Experiments : Perform isotopic labeling (e.g., C-cyclopropane) to trace reaction mechanisms. For example, discrepancies in nucleophilic substitution rates may arise from steric effects not captured in simulations .

Q. What strategies enable the use of this compound in catalytic asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ organocatalysts (e.g., L-proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity in aldol or Michael additions.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance catalyst-substrate interactions. For example, 2-CPE analogues achieve >90% ee in pyrrolidine-catalyzed reactions .

属性

IUPAC Name |

2-chloro-1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c6-3-5(7)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWAHROJUXWVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499386 | |

| Record name | 2-Chloro-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-14-8 | |

| Record name | 2-Chloro-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-cyclopropylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。